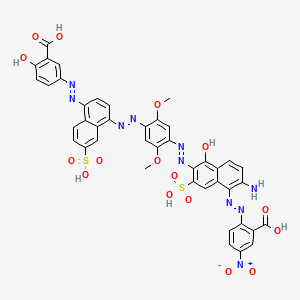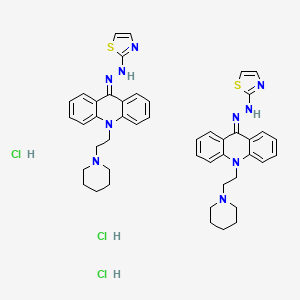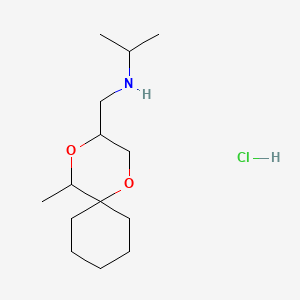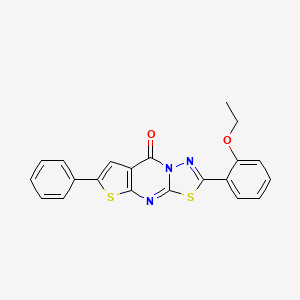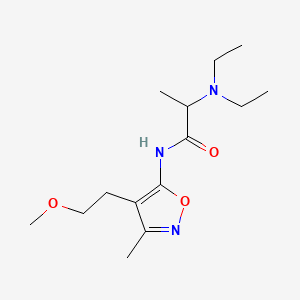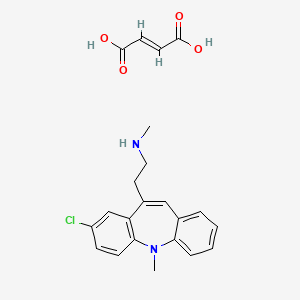
N-(4-Bromobenzyl) 2c-b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl) 2c-b typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Bromination: The benzaldehyde is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position, forming 4-bromo-2,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride, yielding 4-bromo-2,5-dimethoxybenzyl alcohol.
Substitution: The benzyl alcohol is then reacted with 4-bromobenzyl chloride in the presence of a base like potassium carbonate to form N-(4-bromobenzyl)-2,5-dimethoxy-4-bromophenethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl) 2c-b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 4-bromo-2,5-dimethoxybenzaldehyde or 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: 4-bromo-2,5-dimethoxybenzyl alcohol or 4-bromo-2,5-dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromobenzyl) 2c-b has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a psychoactive substance.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl) 2c-b involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and changes in perception and mood. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the phosphoinositide pathway.
Comparison with Similar Compounds
Similar Compounds
2C-B: The parent compound, known for its psychedelic effects.
25B-NBOMe: A derivative with higher potency and binding affinity for the 5-HT2A receptor.
4-Bromo-2,5-dimethoxyphenethylamine: A closely related compound with similar chemical properties.
Uniqueness
N-(4-Bromobenzyl) 2c-b is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for serotonin receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.
Properties
CAS No. |
155638-93-0 |
|---|---|
Molecular Formula |
C17H19Br2NO2 |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-bromophenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19Br2NO2/c1-21-16-10-15(19)17(22-2)9-13(16)7-8-20-11-12-3-5-14(18)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3 |
InChI Key |
BNJIESZKJPCAQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=C(C=C2)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



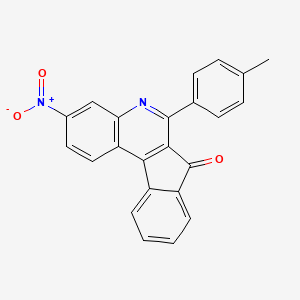
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
